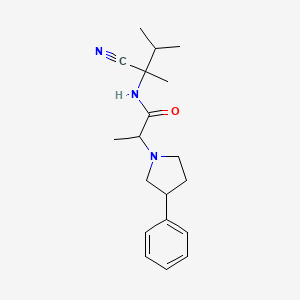

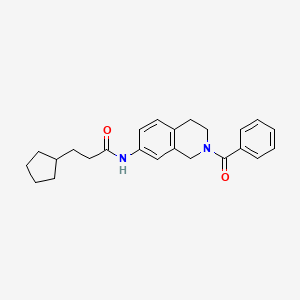

N1-(4-chlorobenzyl)indoline-1,2-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds with an indole nucleus, such as N1-(4-chlorobenzyl)indoline-1,2-dicarboxamide, involves complex organic reactions that yield biologically active molecules. In one study, the synthesis of a related compound, 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, was achieved by reacting N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . This process highlights the intricate steps and conditions necessary to synthesize indole-based compounds, which often require precise temperature control and specific reagents.

Molecular Structure Analysis

The molecular structure of the synthesized compound was confirmed through various spectroscopic techniques, including HNMR, IR, and LC-MS, and further validated by single crystal X-ray diffraction study . The compound crystallized in the monoclinic crystal system with specific unit cell parameters, indicating a well-defined molecular geometry. The presence of intermolecular interactions such as N-H...O, N-H...N, C-H...O, and C-H...cg interactions was identified, which play a crucial role in the molecular packing within the crystal structure .

Chemical Reactions Analysis

The synthesis of indole-based compounds often involves the formation of multiple bonds and functional groups. For instance, the pseudo-five-component condensation method described in another study led to the formation of two C-C bonds, two C-N bonds, and one C=O bond, showcasing the complexity of reactions required to construct such molecules . This method also resulted in the formation of three peptide bonds through a domino sequence of reactions, including Knoevenagel reaction, [1+4] cycloaddition, deacetonation, and aminolysis . These reactions are indicative of the diverse chemical transformations that indole derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like N1-(4-chlorobenzyl)indoline-1,2-dicarboxamide are influenced by their molecular structure and the nature of their intermolecular interactions. The crystallographic analysis provides insights into the stability and strength of molecular packing in the crystal, which can affect the compound's melting point, solubility, and reactivity . Additionally, the Hirshfeld surface analysis and DFT calculations performed in the study offer a deeper understanding of the electronic properties, such as HOMO-LUMO energy levels, which are crucial for predicting the compound's chemical behavior and potential biological activity .

Wissenschaftliche Forschungsanwendungen

Allosteric Modulation of the Cannabinoid Receptor

Research into indole-2-carboxamides, which share a structural similarity with N1-(4-chlorobenzyl)indoline-1,2-dicarboxamide, has identified their key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1). These requirements include a critical chain length at the C3-position, an electron-withdrawing group at the C5-position, the length of the linker between the amide bond and the phenyl ring, and the amino substituent on the phenyl ring. This research has led to the identification of potent CB1 allosteric modulators, demonstrating significant impact on binding affinity and cooperativity, suggesting potential applications in drug development for cannabinoid-related disorders (Khurana et al., 2014).

Asymmetric Synthesis in Drug Development

The asymmetric synthesis of (S)-2-Indolinecarboxylic acid, a precursor for ACE inhibitors, demonstrates the efficiency of combining biocatalysis and homogeneous catalysis in drug synthesis. This method significantly reduces the number of steps required to produce the enantiopure product, showcasing a streamlined approach to synthesizing key pharmaceutical intermediates (de Lange et al., 2011).

Applications in Polymerization

N1-(4-chlorobenzyl)indoline-1,2-dicarboxamide analogs have been explored for their efficiency as organocatalysts in the ring-opening polymerization of L-lactide. This application highlights their potential in the synthesis of biodegradable polymers, where control over dispersity and molecular weight is crucial. Such research indicates broader industrial applications beyond pharmaceuticals, particularly in materials science (Koeller et al., 2009).

Antimicrobial and Antituberculosis Agents

Indole-2-carboxamides have been identified as a promising class of antituberculosis agents, highlighting their potential in addressing infectious diseases. These compounds have shown improved in vitro activity compared to current standard TB drugs, demonstrating the versatility of indole derivatives in developing new therapeutic options for challenging diseases like tuberculosis (Kondreddi et al., 2013).

Wirkmechanismus

Target of Action

N1-(4-chlorobenzyl)indoline-1,2-dicarboxamide is a bioactive aromatic compound containing the indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with multiple targets.

Mode of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound likely interacts with its targets to induce a variety of biological responses.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N1-(4-chlorobenzyl)indoline-1,2-dicarboxamide may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound likely induces a variety of molecular and cellular responses.

Zukünftige Richtungen

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs, is necessary .

Eigenschaften

IUPAC Name |

1-N-[(4-chlorophenyl)methyl]-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c18-13-7-5-11(6-8-13)10-20-17(23)21-14-4-2-1-3-12(14)9-15(21)16(19)22/h1-8,15H,9-10H2,(H2,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTGSUZCWGKBRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)NCC3=CC=C(C=C3)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone](/img/structure/B2524416.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2524426.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2524427.png)

![7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2524430.png)

![3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride](/img/structure/B2524431.png)

![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-9-yl}-2-phenylacetamide](/img/structure/B2524433.png)

![1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2524436.png)